t-Boc-N-Amido-PEG5-propargyl
Overview
Description
t-Boc-N-Amido-PEG5-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-Amido-PEG5-propargyl is synthesized by reacting a PEG derivative with a propargyl group and a Boc-protected amino group. The synthesis involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group.
Boc Protection: The amino group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Purification: The product is purified to achieve a high level of purity (typically 98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG derivatives are reacted with propargyl and Boc-protected amino groups.
Quality Control: The product undergoes rigorous quality control to ensure consistency and purity.
Storage: The compound is stored at -20°C to maintain stability
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG5-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Mild Acids: Used to deprotect the Boc group and release the free amine.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions.
Free Amine: Formed after deprotection of the Boc group
Scientific Research Applications
t-Boc-N-Amido-PEG5-propargyl has a wide range of scientific research applications, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Used in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG5-propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, facilitating the conjugation of various molecules.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine, which can further react with other functional groups
Comparison with Similar Compounds
t-Boc-N-Amido-PEG5-propargyl can be compared with other similar compounds such as:
t-Boc-N-Amido-PEG9-propargyl: Contains a longer PEG chain (PEG9) and similar functional groups, used in similar applications but with different solubility and reactivity properties.
t-Boc-N-Amido-PEG10-propargyl: Another variant with a longer PEG chain (PEG10), offering different physical and chemical properties.
This compound stands out due to its optimal PEG chain length (PEG5), balancing solubility and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJNCGVMUJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.